molecular formula C13H9F3N4OS2 B459226 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 328285-72-9

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B459226
CAS RN: 328285-72-9
M. Wt: 358.4g/mol
InChI Key: ZRRDHJAXIREXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a thiazole ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, trifluoromethyl, and acetamide groups, as well as the thiazole and pyridine rings, would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the cyano group might undergo reactions such as reduction, while the trifluoromethyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, while the cyano group might contribute to its reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has explored the synthesis of various heterocycles incorporating sulfamoyl moiety, using cyanoacetamide derivatives as precursors. These heterocycles, including pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives, have been evaluated for their antimicrobial properties. Compounds synthesized from cyanoacetamide derivatives have shown promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014).

Structural Characterization and Chemical Transformations

The structural characterization of compounds derived from 2-cyanoacetamide has been a subject of study, with investigations into their crystal structures and chemical behavior. These studies provide valuable insights into the physical and chemical properties of the synthesized compounds, aiding in the understanding of their potential applications in medicinal chemistry and materials science (Subasri et al., 2016).

Antitumor Activity

The synthesis of novel heterocyclic compounds incorporating various functional groups has been explored, with some compounds demonstrating significant antitumor activities. These studies indicate the potential of such compounds in developing new antitumor agents, with specific derivatives showing inhibitory effects on different cancer cell lines, comparable to known chemotherapy drugs (Albratty, El-Sharkawy, & Alam, 2017).

Antifungal and Anticonvulsant Agents

Further research has focused on the synthesis of azoles incorporating a sulfonamide moiety, evaluating their anticonvulsant activity. Some synthesized compounds have shown protective effects against induced convulsions, suggesting their utility as potential anticonvulsant agents. This underscores the compound's role in developing new therapeutics for neurological disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural similarity to other compounds, it may potentially influence a variety of pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and exerts its effects. Specific details about how these factors influence the action of this compound are currently unknown .

properties

IUPAC Name

2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS2/c1-7-4-9(13(14,15)16)8(5-17)11(19-7)23-6-10(21)20-12-18-2-3-22-12/h2-4H,6H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRDHJAXIREXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=NC=CS2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.